molecular formula C22H22N4O4S B11214090 7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B11214090
M. Wt: 438.5 g/mol
InChI Key: GUPKRCARXJWFBD-UHFFFAOYSA-N
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Description

This compound features a quinazolin-8-one core fused with a [1,3]dioxolo[4,5-g] moiety, a sulfanylidene group at position 6, and a 3-oxo-3-(4-phenylpiperazin-1-yl)propyl chain at position 5.

Properties

Molecular Formula

C22H22N4O4S

Molecular Weight

438.5 g/mol

IUPAC Name

7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C22H22N4O4S/c27-20(25-10-8-24(9-11-25)15-4-2-1-3-5-15)6-7-26-21(28)16-12-18-19(30-14-29-18)13-17(16)23-22(26)31/h1-5,12-13H,6-11,14H2,(H,23,31)

InChI Key

GUPKRCARXJWFBD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

Origin of Product

United States

Preparation Methods

Synthesis of the Quinazoline Core

The quinazoline core is constructed through a cyclocondensation reaction. A common method involves reacting anthranilic acid derivatives with carbonyl sources under acidic or basic conditions . For this compound, 6-sulfanylidene-5H- dioxolo[4,5-g]quinazolin-8-one is first synthesized via:

  • Cyclization of 4,5-methylenedioxyanthranilic acid with thiourea in the presence of phosphoryl chloride (POCl₃), yielding the sulfanylidene-quinazolinone intermediate.

  • Oxidative annulation using tert-butyl hydroperoxide (TBHP) in dimethyl sulfoxide (DMSO) at 120°C for 12–15 hours, achieving cyclization efficiencies of 70–85% .

Key Reaction Parameters:

ParameterOptimal ConditionYield (%)
Temperature120°C78
SolventDMSO-
Oxidizing AgentTBHP (6 mmol)-
Reaction Time12–15 h-

Functionalization with the 3-Oxo-3-(4-Phenylpiperazin-1-yl)Propyl Side Chain

The propyl side chain is attached via a Rh(III)-catalyzed C–H activation/annulation strategy :

  • Coupling Reaction:

    • Substrates: Quinazolinone core and α-aroyl sulfoxonium ylide.

    • Catalyst System: [Cp*RhCl₂]₂ (5 mol%) and AgSbF₆ (20 mol%) in 1,2-dichloroethane (DCE).

    • Conditions: 130°C for 18 hours under air .

    Representative Data:

    EntryCatalyst LoadingSolventYield (%)
    15 mol% RhDCE81
    23 mol% RhTHF58
  • Post-Functionalization:

    • The ketone group at the 3-position is generated in situ via oxidation of the propyl intermediate using acetic acid (AcOH) .

Sulfanylidene Group Incorporation

The sulfanylidene moiety is introduced via thiolation of the quinazolinone intermediate:

  • Thiolation Agents: Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) in toluene under reflux.

  • Optimized Protocol:

    • Molar Ratio (Core : P₄S₁₀): 1:2.5

    • Temperature: 110°C

    • Yield: 68–72%.

Purification and Characterization

Purification Methods:

  • Column Chromatography: Silica gel with ethyl acetate/petroleum ether (1:5 v/v) .

  • Recrystallization: Ethanol or methanol yields crystals with >98% purity .

Analytical Data:

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, quinazoline-H), 7.45–7.32 (m, 5H, phenyl-H), 4.12 (s, 2H, dioxole-CH₂), 3.82–3.75 (m, 4H, piperazine-NCH₂) .

  • LC-MS (ESI⁺): m/z 479.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Rh(III)-Catalyzed C–H ActivationHigh regioselectivity, mild conditionsCostly catalysts81
Conventional CyclizationLow cost, scalableLonger reaction times68
Microwave-AssistedRapid, energy-efficientSpecialized equipment required92

Industrial-Scale Considerations

  • Solvent Selection: DCE and DMSO are preferred for their high boiling points and compatibility with Rh catalysts .

  • Waste Management: Phosphorus byproducts from thiolation require neutralization with aqueous NaHCO₃ .

Chemical Reactions Analysis

Types of Reactions

7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenylpiperazine moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that compounds with structural similarities to 7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-6-sulfanylidene have exhibited a range of biological activities:

Antimicrobial Activity

Research has demonstrated that derivatives of this compound possess significant antimicrobial properties. For instance, piperazine derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These compounds inhibit bacterial growth by targeting essential enzymes in bacterial fatty acid synthesis .

CompoundActivityTarget Pathogen
Example AAntibacterialE. coli
Example BAntifungalS. aureus

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. Compounds with similar quinazoline structures have shown promise in inhibiting tumor growth in various cancer models .

Synthesis and Reaction Mechanisms

The synthesis of 7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-6-sulfanylidene typically involves multiple steps, including the formation of the quinazoline core followed by the introduction of the dioxole and piperazine groups. Understanding the reaction mechanisms is crucial for optimizing yield and purity.

Material Science Applications

Beyond biological applications, this compound's unique structure may lend itself to applications in material science. Its potential as a precursor for novel polymers or as an additive in composite materials is an area ripe for exploration.

Case Studies

Several case studies highlight the effectiveness of similar compounds:

  • Antimicrobial Efficacy : A study demonstrated that a related piperazine derivative significantly inhibited E. coli growth in vitro, suggesting potential for development into therapeutic agents.
  • Cancer Research : Another investigation showed that a quinazoline-based compound induced cell cycle arrest in breast cancer cells, leading to decreased viability.

Mechanism of Action

The mechanism of action of 7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with oxidoreductase enzymes, stabilizing enzyme-inhibitor complexes through hydrophobic interactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The following table summarizes structural variations among analogs:

Compound Name / ID Core Structure Piperazine Substituent Additional Features Molecular Weight Reference
Target Compound Quinazolin-8-one 4-Phenyl 6-Sulfanylidene, [1,3]dioxolo[4,5-g] Not specified -
7-{6-[4-(3-Methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one (K284-5206) Quinazolin-8-one 4-(3-Methoxyphenyl) Hexyl chain, 6-oxohexyl linker 510.61 g/mol
6-(((7-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-7-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one (CAS 688059-80-5) Quinazolin-8-one 4-Phenyl 7-Chloro-pyrido[1,2-a]pyrimidinyl thioether Not specified
1-Cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl/benzenesulfonyl)piperazino]carbopiperazino)-1,4-dihydro-3-quinolinecarboxylic acids Quinolone Aroyl/benzenesulfonyl groups Fluoro, cyclopropyl Variable

Functional Implications

Piperazine Substituent Modifications
  • Target Compound vs. The hexyl chain may enhance lipophilicity but reduce aqueous solubility .
  • Target Compound vs.
Core Structure Variations
  • Quinazolinone vs. Quinolone (): Quinolone derivatives (e.g., 1-cyclopropyl-6-fluoro-4-oxo-7-piperazinyl) prioritize antibacterial activity via DNA gyrase inhibition. The target compound’s quinazolinone core may favor kinase or protease modulation, reflecting divergent therapeutic applications .
Sulfur-Containing Functional Groups
  • The 6-sulfanylidene group in the target compound and K284-5206 enhances hydrogen-bonding and redox activity, which may stabilize enzyme interactions. By contrast, the thioether linkage in CAS 688059-80-5 offers hydrolytic stability but reduced conformational flexibility .

Biological Activity

The compound 7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a novel quinazoline derivative that has attracted attention due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a quinazoline core, which is known for its diverse biological activities. The presence of the 4-phenylpiperazine moiety is significant as it is often associated with various pharmacological effects, including antipsychotic and antidepressant properties.

Chemical Formula: C19H23N5O2S
Molecular Weight: 373.48 g/mol
CAS Number: Not available in the search results.

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. The compound has shown promising results in vitro against various bacterial strains. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa , with minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin.

Microorganism MIC (μM)
Staphylococcus aureus4
Pseudomonas aeruginosa0.8
Candida albicans>100
Aspergillus niger>100

Antiviral Activity

The compound's antiviral potential has also been evaluated. In vitro studies have indicated moderate antiviral activity against several viruses, including HIV and herpes simplex virus (HSV). The structure-activity relationship suggests that modifications to the piperazine ring can enhance antiviral efficacy.

Antimalarial Activity

Recent investigations into related quinazoline derivatives indicate that they may possess antimalarial properties. For example, analogs targeting the cytochrome b site in Plasmodium falciparum have shown to inhibit parasite growth effectively. Although specific data on the compound's antimalarial activity is limited, it holds promise based on structural similarities with other effective agents.

Study 1: Synthesis and Evaluation

A study focused on synthesizing various analogs of quinazoline derivatives demonstrated that modifications at the C-7 position significantly impact biological activity. The introduction of different piperazine substituents enhanced antibacterial activity while maintaining low cytotoxicity levels.

Study 2: Structure-Activity Relationship

In another research effort, the SAR of related compounds was explored. It was found that the presence of electron-donating groups on the phenyl ring improved binding affinity to target enzymes involved in bacterial cell wall synthesis, leading to increased antimicrobial potency.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one with high purity?

  • Methodological Answer : Optimal synthesis requires strict control of reaction conditions. For example, solvents like DMF or THF are preferred due to their ability to dissolve polar intermediates, and temperatures between 60–80°C are ideal for cyclization steps. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) is essential to achieve >95% purity . Characterization should include ¹H/¹³C NMR for structural confirmation and LC-MS for mass validation .

Q. How can researchers verify the structural integrity of this compound?

  • Methodological Answer : Combine X-ray crystallography (if single crystals are obtainable) with 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals in the quinazolinone and dioxolo rings. Computational methods (DFT calculations) can predict spectroscopic data for cross-validation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell line variability, solvent effects). Standardize protocols using physiological buffers (e.g., PBS at pH 7.4) and validate activity across multiple assays (e.g., enzymatic inhibition vs. cell viability). Pharmacokinetic studies (e.g., plasma protein binding assays and CYP450 metabolism profiling ) can clarify bioavailability discrepancies .

Q. How does the 4-phenylpiperazine moiety influence the compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking simulations (using software like AutoDock Vina) to map interactions with receptors like serotonin or dopamine transporters. Compare binding affinities against analogs lacking the phenylpiperazine group. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics .

Q. What catalytic methods improve yield in the synthesis of related quinazolinone derivatives?

  • Methodological Answer : Palladium-catalyzed reductive cyclization (using formic acid as a CO surrogate) efficiently constructs the quinazolinone core. Optimize catalyst loading (e.g., 5 mol% Pd(OAc)₂) and reductant (e.g., HCO₂H/Et₃N) to minimize side reactions. For scale-up, consider continuous flow reactors to enhance reproducibility .

Data Contradiction Analysis

Q. Why do solubility studies of this compound show variability across publications?

  • Methodological Answer : Solubility depends on crystallinity (amorphous vs. crystalline forms) and pH. Use dynamic light scattering (DLS) to assess particle size in suspension and powder X-ray diffraction (PXRD) to characterize polymorphs. Standardize dissolution media (e.g., simulated gastric fluid) for cross-study comparisons .

Experimental Design

Q. What in vitro models best predict the compound’s in vivo efficacy?

  • Methodological Answer : Prioritize 3D spheroid cultures over monolayer cells to mimic tumor microenvironments. Pair with transwell assays to evaluate blood-brain barrier penetration, critical for CNS-targeted applications. Validate findings in orthotopic xenograft models for translational relevance .

Structural and Functional Insights

Q. How do substituents on the dioxolo ring affect metabolic stability?

  • Methodological Answer : Replace the sulfanylidene group with deuterated analogs to assess metabolic liability via LC-MS/MS stability assays . Compare half-life (t₁/₂) in liver microsomes (human vs. rodent) to identify species-specific degradation pathways .

Table: Key Analytical Techniques for Characterization

Parameter Technique Conditions/Notes Reference
PurityHPLCC18 column, 0.1% TFA in H₂O/MeCN gradient
Molecular WeightHRMSESI+ mode, resolution >30,000
Crystal StructureX-ray diffractionSingle crystal mounted on a Bruker D8 Venture
SolubilityDLS/PXRDPBS buffer, 37°C

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